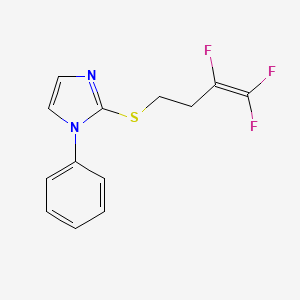

1-苯基-1H-咪唑-2-基-3,4,4-三氟-3-丁烯基硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related imidazole sulfides often involves strategic reactions combining imidazole derivatives with sulfur-containing compounds under controlled conditions. For example, the preparation of bis(imidazole)sulfur difluoride compositions from TMS precursors and SF4 demonstrates the methodological approach to synthesizing complex sulfur-containing imidazole derivatives (R. Syvret, 1999).

Molecular Structure Analysis

Structural analysis of imidazole sulfides like the mentioned compound typically involves spectroscopic techniques such as NMR and FT-IR, alongside X-ray crystallography for solid-state structures. These analyses help in understanding the molecular geometry, electronic structure, and the overall molecular architecture, contributing to the compound's reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving imidazole sulfides include their participation in various organic synthesis reactions, such as the chemoselective arylsulfenylation of aminoimidazoles (C. Hamdouchi, 1998). These reactions underline the compound's utility in introducing sulfur functionalities into organic molecules, showcasing their reactivity and versatility in organic synthesis.

Physical Properties Analysis

The physical properties of imidazole sulfides, such as melting points, solubility, and stability, are crucial for their application and handling. For instance, bis(imidazole)sulfur difluoride derivatives exhibit unexpected thermal stability, a property valuable in the context of storage and application in synthesis (R. Syvret, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and participation in catalytic cycles, determine the compound's role in organic synthesis. The efficient catalysis and substrate versatility in reactions facilitated by related imidazole-based compounds highlight the chemical properties critical for synthetic applications (N. G. Khaligh et al., 2019).

科学研究应用

Angiotensin II Receptor Antagonism

1-Phenyl-1H-imidazol-2-yl derivatives, similar in structure to the compound in question, have been researched for their potential as angiotensin II receptor antagonists. These compounds have been shown to counteract the blood pressure-increasing effects of angiotensin, indicating potential applications in cardiovascular diseases (Bovy et al., 1993).

Carbonic Anhydrase Inhibition

Imidazolylphenyl sulfamate derivatives, which share a part of the chemical structure with 1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide, have been synthesized and evaluated for their role as carbonic anhydrase inhibitors. This property makes them potential candidates for topical antiglaucoma agents, hinting at applications in ophthalmology (Lo et al., 1992).

Neuronal Nitric Oxide Synthase Inhibition

Compounds like 1-(2-trifluoromethylphenyl)imidazole, structurally related to the subject compound, have been studied for their ability to inhibit neuronal nitric oxide synthase. This property underlines their potential in investigating the roles of nitric oxide within the central nervous system and possibly in managing pain (Handy et al., 1995).

Antiobesity and Energy Homeostasis Regulation

Certain imidazol-2-yl derivatives have been studied for their role as BRS-3 agonists, implicated in the regulation of energy homeostasis and antiobesity effects. Research indicates these compounds can potentially modulate food intake and metabolic rate, suggesting their use in managing obesity (Guan et al., 2011).

Anticonvulsant Properties

Research has delved into the anticonvulsant activities of (arylalkyl)imidazole compounds, hinting at the potential of 1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide in this domain. These studies focus on their activity against electroshock seizures and their selective interaction with the central nervous system (Robertson et al., 1986).

作用机制

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets due to their broad range of chemical and biological properties .

Mode of Action

The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole is a basic core of some natural products such as histidine, purine, histamine and DNA based structures . Therefore, imidazole derivatives may interact with biochemical pathways involving these molecules.

Pharmacokinetics

The pharmacokinetics of imidazole derivatives can also vary greatly depending on the specific compound. Imidazole itself is highly soluble in water and other polar solvents , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of imidazole derivatives depend on their specific targets and mode of action. For example, some imidazole derivatives have been reported to have antitumor effects, suggesting they may induce cell death in cancer cells .

Action Environment

The action of imidazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can influence the ionization state of imidazole, potentially affecting its interaction with targets .

属性

IUPAC Name |

1-phenyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2S/c14-11(12(15)16)6-9-19-13-17-7-8-18(13)10-4-2-1-3-5-10/h1-5,7-8H,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLDWRSSSOWMKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCCC(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)

![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)

![4-amino-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-N-isopropylisothiazole-3-carboxamide](/img/structure/B2492384.png)

![Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2492387.png)

![N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2492390.png)

![6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492391.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)